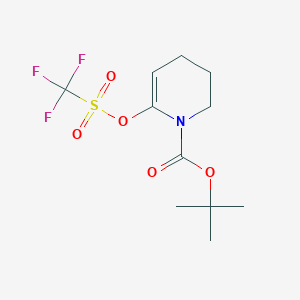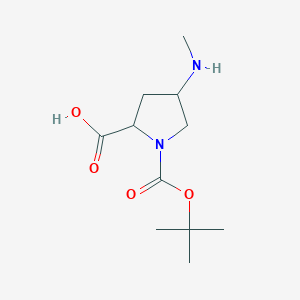
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons known for their stability and diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions.
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst to introduce alkyl groups.
Methoxylation: Introducing methoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
化学反应分析
Types of Reactions
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: A simpler aromatic compound with methoxy groups.
1,1-Dimethyl-2,3-dihydro-1H-indene: A related compound with a similar structure but different functional groups.
Uniqueness
5,8-Dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
5,8-dimethoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O3/c1-14(2)12(15)8-5-9-10(16-3)6-7-11(17-4)13(9)14/h6-7H,5,8H2,1-4H3 |
InChI 键 |
OHGJZZLQDWBMTL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)CCC2=C(C=CC(=C21)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


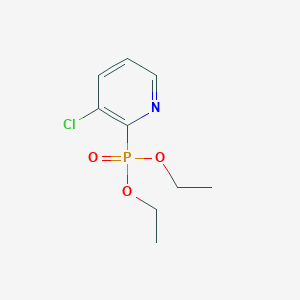
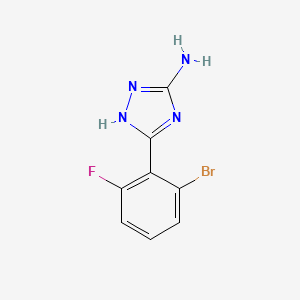
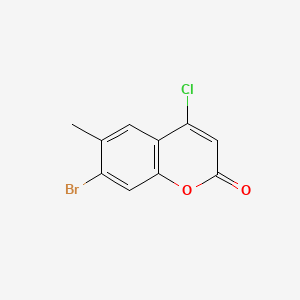
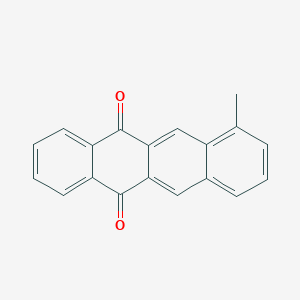
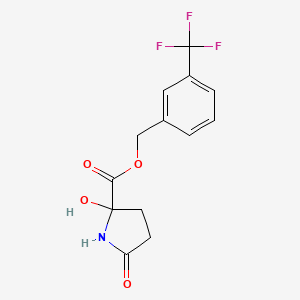
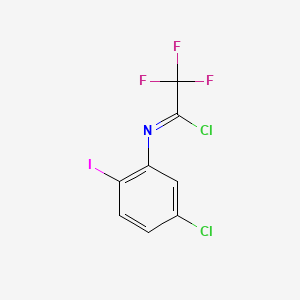
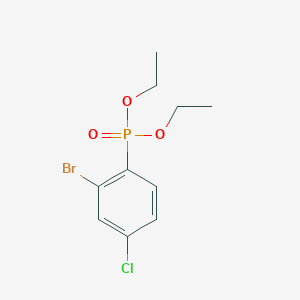
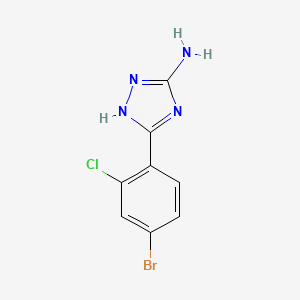
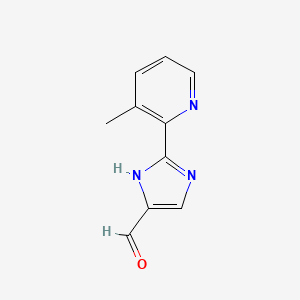
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
